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Compound of Interest

Compound Name: Cefamandole Nafate

Cat. No.: B1239110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, functional
groups, and physicochemical properties of Cefamandole Nafate. It is intended to serve as a
valuable resource for professionals engaged in pharmaceutical research and development.

Cefamandole Nafate is a second-generation cephalosporin antibiotic.[1] It is the formate ester
prodrug of cefamandole, which is administered parenterally.[1] In the body, it is hydrolyzed by
plasma esterases to release its active form, cefamandole.[2]

Physicochemical and Pharmacokinetic Properties of
Cefamandole Nafate

A summary of the key quantitative data for Cefamandole Nafate is presented in the table
below, offering a comparative reference for its fundamental properties.
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Property Value Reference
Molecular Formula C19H17NeNaOeS:2 [2][3]
Molecular Weight 512.5 g/mol [2][3]
Appearance White or almost white powder [4]

N Soluble in water, sparingly
Solubility _ [4]
soluble in methanol.

Protein Binding 75% [5]

Approximately 32 minutes
S ) (intravenous) to 60 minutes
Elimination Half-Life ] ] [5]1[6]
(intramuscular) for the active

cefamandole.

) Primarily renal, as unchanged
Excretion [1]
drug.

Chemical Structure and Key Functional Groups

The chemical structure of Cefamandole Nafate is complex, incorporating several key
functional groups that are critical to its mechanism of action and prodrug nature.

Caption: Chemical structure of Cefamandole Nafate with key functional groups highlighted.
The principal functional groups and structural features include:

e [B-Lactam Ring: This four-membered cyclic amide is the cornerstone of the cephalosporin
class, responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[7][8]

o Dihydrothiazine Ring: Fused to the B-lactam ring, this six-membered sulfur-containing ring is
characteristic of the cephem nucleus.

o Amide Linkage: Connects the acyl side chain to the 7-amino position of the cephem nucleus.

o Formate Ester: This group at the a-carbon of the acyl side chain makes Cefamandole
Nafate a prodrug. It is hydrolyzed in vivo to reveal a hydroxyl group, forming the active
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metabolite, cefamandole.[1][8]

o Phenyl Group: Part of the mandeloyl side chain.

e Thioether Linkage: Connects the N-methyltetrazole moiety to the 3-position of the cephem
nucleus.

» N-methyltetrazole (NMTT) Side Chain: This heterocyclic ring is associated with the drug's
spectrum of activity. However, its release as a free metabolite has been linked to adverse
effects such as hypoprothrombinemia and disulfiram-like reactions with alcohol.[1]

o Sodium Carboxylate: This ionized carboxylic acid group at the 4-position of the
dihydrothiazine ring enhances the water solubility of the compound.

General Synthetic Approach

The synthesis of Cefamandole Nafate typically commences with 7-aminocephalosporanic acid
(7-ACA), a key intermediate derived from the fermentation of Cephalosporium acremonium.[9]
While specific industrial protocols are proprietary, patent literature outlines a general multi-step
process.
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Caption: Generalized workflow for the synthesis of Cefamandole Nafate from 7-ACA.
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Methodology Overview:

Formation of the Thioether Linkage: 7-ACA is reacted with 5-mercapto-1-methyltetrazole.
This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex, to
displace the acetoxy group at the C-3' position of 7-ACA and form the thioether linkage.[7]

Silanization: The resulting intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-
cephem-4-carboxylic acid (7-ATCA), undergoes a silanization reaction. This step protects the
amine and carboxylic acid groups to prevent side reactions during the subsequent acylation.

[1]

Acylation: The protected intermediate is then acylated at the 7-amino group using D-(-)-O-
formyl mandeloyl chloride. This reaction is typically carried out at low temperatures in an
inert atmosphere.[7]

Hydrolysis and Salt Formation: The protecting silyl groups are removed through hydrolysis.
The resulting formyl cefamandole acid is then reacted with a sodium salt of an organic acid,
such as sodium acetate or sodium isooctanoate, followed by recrystallization to yield
Cefamandole Nafate.[1]

Structural Elucidation and Quality Control

The characterization of Cefamandole Nafate and the identification of any impurities are crucial

for ensuring its quality and safety. A combination of chromatographic and spectroscopic

techniques is employed for this purpose.

Key Experimental Techniques:

e High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for

assessing the purity of Cefamandole Nafate and for the simultaneous determination of the
prodrug and its active form in biological fluids.[10] Reversed-phase HPLC methods are
commonly used to separate the parent compound from degradation products and synthesis-
related impurities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly *H and 3C NMR, is
indispensable for the definitive structural elucidation of Cefamandole Nafate and its
intermediates. It provides detailed information about the molecular framework and the
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connectivity of atoms. Hyphenated techniques like HPLC-SPE-NMR can be powerful tools
for characterizing metabolites and impurities.[6]

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid
chromatography (LC-MS), is used to determine the exact mass of the molecule and to
identify and characterize impurities. Tandem mass spectrometry (MS/MS) helps in

elucidating the fragmentation patterns, which provides further structural information.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional
groups, such as the B-lactam carbonyl, amide, and ester groups, based on their
characteristic vibrational frequencies.

The comprehensive analysis using these methods ensures the structural integrity and purity of

Cefamandole Nafate, meeting the stringent requirements for pharmaceutical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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